molecular formula C16H24F2N4O B4895086 N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

Cat. No. B4895086
M. Wt: 326.38 g/mol
InChI Key: LGAYKBFUISYXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as DFP-10825, is a small molecule drug that has garnered attention as a potential treatment for various diseases.

Mechanism of Action

DFP-10825 exerts its effects through the inhibition of protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell growth, survival, and metabolism. Inhibition of AKT signaling pathway by DFP-10825 leads to the suppression of cancer cell growth and induction of apoptosis. In neurodegenerative diseases, DFP-10825 protects neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. In cancer cells, DFP-10825 inhibits cell proliferation, induces apoptosis, and decreases cell migration and invasion. In neurodegenerative diseases, DFP-10825 protects neurons from oxidative stress and inflammation, improves cognitive function, and reduces the accumulation of amyloid beta and alpha-synuclein, which are hallmarks of Alzheimer's disease and Parkinson's disease, respectively.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, DFP-10825 has some limitations, including its potential toxicity and limited availability.

Future Directions

For DFP-10825 research include the optimization of its synthesis method, the evaluation of its toxicity and pharmacokinetics, and the development of novel formulations for improved drug delivery. Additionally, further studies are needed to determine the potential of DFP-10825 in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of DFP-10825 involves several steps, including the reaction of 2,5-difluoroaniline with 2-(4-propyl-1-piperazinyl)ethylamine to form N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to ensure high yield and purity.

Scientific Research Applications

DFP-10825 has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, DFP-10825 has been studied for its neuroprotective effects and ability to improve cognitive function.

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F2N4O/c1-2-6-21-8-10-22(11-9-21)7-5-19-16(23)20-15-12-13(17)3-4-14(15)18/h3-4,12H,2,5-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAYKBFUISYXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.